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molecular formula C28H38N2O4 B1214142 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1214142
M. Wt: 466.6 g/mol
InChI Key: AABJQPAMCMMSDZ-UHFFFAOYSA-N
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Patent
US04667038

Procedure details

Alternatively, one may convert the ester group of compound 11.1 directly to the cyano group by treatment with 2 equivalents of dimethylaluminum amide (S. Weinreb, et al., Tetrahedron Lett., 4907 (1979), incorporated herein by reference). This reaction is performed in a suitable aprotic hydrocarbon solvent, preferably a high-boiling solvent such as xylene. Two equivalents of Me2AlNH2 in CH2Cl2 is added to a solution of the ester of formula 11.1 in the appropriate solvent and heated at 80°-170° C., preferably in refluxing xylene, for about 30 minutes to about 20 hours. The reaction is followed by TLC. For example, 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-(carbomethoxy)butyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (11.1) is heated in refluxing xylene with Me2AlNH2 for about 15 hours to yield 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1).
Name
compound 11.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
dimethylaluminum amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Me2AlNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
formula 11.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-(carbomethoxy)butyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Me2AlNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH:34]([CH3:36])[CH3:35])([C:30](OC)=O)[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:24][C:23]3[C:18](=[CH:19][C:20]([O:27][CH3:28])=[C:21]([O:25][CH3:26])[CH:22]=3)[CH2:17][N:16]2[CH3:29])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C1(C)C(C)=CC=CC=1.[Al]([NH2:48])(C)C>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH:34]([CH3:35])[CH3:36])([C:30]#[N:48])[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:24][C:23]3[C:18](=[CH:19][C:20]([O:27][CH3:28])=[C:21]([O:25][CH3:26])[CH:22]=3)[CH2:17][N:16]2[CH3:29])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
compound 11.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C(=O)OC)C(C)C
Step Two
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
dimethylaluminum amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Me2AlNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](C)(C)N
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula 11.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C(=O)OC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Seven
Name
3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-(carbomethoxy)butyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C(=O)OC)C(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Me2AlNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80°-170° C.
WAIT
Type
WAIT
Details
for about 30 minutes to about 20 hours

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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